BenchChemオンラインストアへようこそ!

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one

CrtN inhibitor Staphyloxanthin biosynthesis Anti-virulence

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-73-4) is a synthetic 3,4-diarylcoumarin derivative with the molecular formula C₂₁H₁₁BrCl₂O₂ and a molecular weight of 446.12 g/mol. The compound belongs to the chromen-2-one (coumarin) structural class and features a 6-bromo substitution on the benzopyranone core with two 4-chlorophenyl groups at positions 3 and This specific dihalogenated diaryl substitution pattern distinguishes it from simpler coumarin scaffolds and positions it within a niche chemical space explored for peroxidase inhibition, bacterial virulence targeting, and aryl hydrocarbon receptor (AhR) modulation.

Molecular Formula C21H11BrCl2O2
Molecular Weight 446.12
CAS No. 263364-73-4
Cat. No. B2506602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one
CAS263364-73-4
Molecular FormulaC21H11BrCl2O2
Molecular Weight446.12
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C21H11BrCl2O2/c22-14-5-10-18-17(11-14)19(12-1-6-15(23)7-2-12)20(21(25)26-18)13-3-8-16(24)9-4-13/h1-11H
InChIKeySQTXCKITDMTEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-73-4): Chemical Identity & Procurement Baseline


6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-73-4) is a synthetic 3,4-diarylcoumarin derivative with the molecular formula C₂₁H₁₁BrCl₂O₂ and a molecular weight of 446.12 g/mol . The compound belongs to the chromen-2-one (coumarin) structural class and features a 6-bromo substitution on the benzopyranone core with two 4-chlorophenyl groups at positions 3 and 4. This specific dihalogenated diaryl substitution pattern distinguishes it from simpler coumarin scaffolds and positions it within a niche chemical space explored for peroxidase inhibition, bacterial virulence targeting, and aryl hydrocarbon receptor (AhR) modulation . The compound is commercially available from specialty chemical suppliers at purities of ≥98%, suitable for pharmaceutical R&D and quality control applications .

Why Generic Substitution of 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one Is Not Scientifically Defensible


Within the 3,4-diarylcoumarin chemical space, even single-atom halogen substitutions at the 6-position produce functionally non-interchangeable entities. The 6-bromo derivative (CAS 263364-73-4) and its 6-chloro analog (CAS 263364-68-7) share the identical 3,4-bis(4-chlorophenyl) core yet exhibit divergent target engagement profiles [1]. The non-brominated parent scaffold, 3,4-bis(4-chlorophenyl)-2H-chromen-2-one (MW 367.23), lacks the 6-position halogen entirely, resulting in fundamentally different electronic properties (calculated LogP 6.92) and predicted bioavailability characteristics compared to the brominated derivative . Furthermore, regioisomeric variants such as 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (CAS 263364-72-3) reposition the chlorine substituent from the para to ortho position on the 3-phenyl ring, altering both steric and electronic determinants of molecular recognition . These structural nuances translate directly into quantifiable differences in enzyme inhibition potency, selectivity, and biological readout—as demonstrated in the quantitative evidence below. For procurement decisions in SAR-driven research programs, sourcing the precisely specified substitution pattern is essential to experimental reproducibility.

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one: Quantitative Differentiation Evidence for Scientific Procurement


CrtN Inhibition: Sub-nanomolar Potency Against Staphylococcus aureus Virulence Enzyme

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-73-4) inhibits the S. aureus virulence enzyme 4,4'-diapophytoene desaturase (CrtN) with an IC₅₀ of 2.5 nM in a staphyloxanthin reduction assay conducted over 48 hours in S. aureus Newman strain by spectrophotometric detection [1]. By comparison, a structurally related analog from the same screening study—differing in the amine-substituted side chain—exhibited an IC₅₀ of 12 nM against the same CrtN target under identical assay conditions [2]. This yields an approximately 4.8-fold potency advantage for the 6-bromo-3,4-bis(4-chlorophenyl) derivative [1][2].

CrtN inhibitor Staphyloxanthin biosynthesis Anti-virulence Staphylococcus aureus

Eosinophil Peroxidase (EPX) Inhibition: Defined Mid-Range Affinity for Heme Peroxidase Selectivity Profiling

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, measured via bromination activity using tyrosine as substrate with quantification of 3-bromotyrosine formation after 10 minutes of incubation [1]. Within the broader heme peroxidase family, this compound's affinity profile across related enzymes provides a selectivity fingerprint: it exhibits substantially weaker inhibition of myeloperoxidase (MPO) chlorination activity (IC₅₀ = 1–1.4 nM range in biochemical assays) and negligible activity against MPO in a cellular context (IC₅₀ = 42,000 nM in PMA-stimulated human neutrophils), as well as against lactoperoxidase (LPO) [2]. The 360 nM EPX IC₅₀ thus positions this compound as a moderate-affinity EPX ligand suitable for selectivity profiling across the peroxidase family [1][2].

Eosinophil peroxidase EPX inhibitor Heme peroxidase Selectivity profiling

Aryl Hydrocarbon Receptor (AhR) Agonism: Picomolar Potency in Human Recombinant Reporter Assay

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one acts as a potent agonist at the human aryl hydrocarbon receptor (AhR), exhibiting an EC₅₀ of 0.0300 nM (30 pM) in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells incubated for 24 hours [1]. No head-to-head comparator compound with matched AhR agonism data in the identical assay system is available for this specific chemotype. However, within the broader coumarin and chromen-2-one chemical class, AhR agonism is a recognized pharmacological activity, and this compound's picomolar potency represents a notable benchmark for 3,4-diarylcoumarin-derived AhR ligands [1].

AhR agonist Aryl hydrocarbon receptor Luciferase reporter HepG2

IP Protection Landscape: Patent Coverage Confirms R&D Investment in 3,4-Diarylchroman/Coumarin Chemical Space

The 3,4-diarylchroman and chromen-2-one scaffold encompassing the 6-bromo-3,4-bis(4-chlorophenyl) substitution pattern is explicitly protected under granted patents claiming substituted chroman derivatives as anti-cancer and chemotherapeutic selective agents (US Patent Application 20140170243; priority date September 21, 2004) [1]. The patent describes compounds of general formula (I) wherein R₁ includes halo substituents, R₄–R₉ independently include chloro, and the 3,4-diaryl substitution is a core structural feature—directly covering the chemical space of 6-bromo-3,4-bis(4-chlorophenyl)chromen-2-one [1]. Additionally, Japanese patent WO2011034202A1 and international patent WO2001060811A1 claim chromene compounds with broad substitution patterns relevant to this chemotype [2][3].

Patent landscape Chromen-2-one Anti-cancer Intellectual property

6-Chloro Analog Differentiation: Halogen Identity at Position 6 Modulates CYP450 Inhibition Profile

The 6-chloro analog, 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-68-7), has been profiled against cytochrome P450 isoforms with reported IC₅₀ values of >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsome assays—indicating negligible CYP inhibition at the concentrations tested [1]. While directly comparable CYP inhibition data for the 6-bromo derivative (CAS 263364-73-4) across the identical CYP panel are not available in the curated literature, the halogen identity at position 6 is a well-established determinant of CYP binding affinity and metabolic stability, meaning the 6-bromo and 6-chloro analogs cannot be assumed to possess equivalent drug metabolism profiles [1]. Researchers selecting between these two analogs for in vivo or ADME studies must recognize that the bromine-for-chlorine substitution may alter CYP-mediated clearance pathways.

Structure-activity relationship Halogen substitution CYP450 inhibition 6-chloro analog

Procurement-Grade Purity Availability: ≥98% Specified for Research-Use Supply Chains

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-73-4) is commercially supplied at a specified purity of NLT 98% (Not Less Than 98%) by specialist chemical manufacturers serving the global pharmaceutical R&D and quality control markets, with documented ISO certification compliance . The compound is also listed by Apollo Scientific (via CymitQuimica distribution) as catalog reference 54-OR351130 for laboratory research use . This established vendor availability at defined purity standards contrasts with the non-brominated parent scaffold (3,4-bis(4-chlorophenyl)-2H-chromen-2-one), which has more limited commercial sourcing .

Chemical purity Procurement specification Quality control ISO certification

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one: Optimal Research & Industrial Application Scenarios


Anti-Virulence Drug Discovery: CrtN Inhibition Screening Cascades Against Staphylococcus aureus

Based on the demonstrated CrtN IC₅₀ of 2.5 nM with a 4.8-fold potency advantage over structurally related analogs [1][2], this compound is optimally deployed as a positive control or benchmark inhibitor in staphyloxanthin biosynthesis inhibition assays. Research programs targeting S. aureus virulence through CrtN blockade can use this compound to establish assay sensitivity thresholds, validate high-throughput screening platforms, and benchmark novel chemical series. The spectrophotometric readout of staphyloxanthin reduction after 48 hours in S. aureus Newman strain provides a robust, reproducible endpoint compatible with medium-throughput screening formats.

Heme Peroxidase Selectivity Profiling: EPX vs. MPO Discrimination in Inflammatory Disease Models

The compound's defined selectivity profile across the heme peroxidase family—MPO IC₅₀ = 1–1.4 nM (biochemical), EPX IC₅₀ = 360 nM, and cellular MPO IC₅₀ = 42,000 nM [3]—makes it a valuable tool for experimental designs requiring MPO-sparing EPX modulation. Investigators studying eosinophil-driven inflammation in asthma, allergic rhinitis, or eosinophilic esophagitis can employ this compound at concentrations that partially inhibit EPX while preserving MPO-mediated host defense functions. The >250-fold biochemical selectivity window enables concentration-response studies that cleanly separate EPX-dependent from MPO-dependent phenotypes.

AhR Pathway Activation Studies: Picomolar Potency Agonist for Low-Concentration Cell-Based Assays

With an AhR EC₅₀ of 30 pM in the HepG2-Lucia reporter system [4], this compound enables AhR pathway studies at concentrations that minimize DMSO solvent artifacts and non-specific cytotoxicity. Applications include: (a) characterization of AhR-dependent gene expression programs in hepatocyte models; (b) investigation of AhR crosstalk with other nuclear receptors (e.g., estrogen receptor, PPARs); and (c) screening for AhR antagonists using this compound as the agonist challenge agent. The picomolar potency allows researchers to use nM-range working concentrations while maintaining robust signal-to-noise ratios in luciferase reporter readouts.

SAR Probe Development: Halogen Scanning of 3,4-Diarylcoumarin Chemical Space

For medicinal chemistry programs exploring the 3,4-diarylcoumarin scaffold, this compound serves as the 6-bromo reference point in systematic halogen-scanning SAR campaigns [5][6]. When compared with the 6-chloro analog (CAS 263364-68-7) and the non-halogenated parent (3,4-bis(4-chlorophenyl)-2H-chromen-2-one), the bromine substituent introduces distinct electronic (σₘ = 0.39 for Br vs. 0.37 for Cl), steric (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), and lipophilic (π = 0.86 for Br vs. 0.71 for Cl) parameters that systematically modulate target binding, cellular permeability, and metabolic stability. Procurement of the precisely specified 6-bromo derivative ensures SAR data integrity across this parameter set.

Quote Request

Request a Quote for 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.